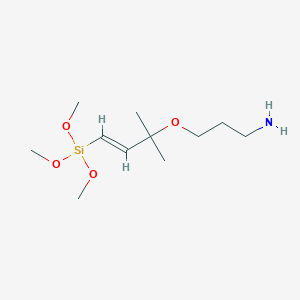
3-(1-Aminopropoxy)-3.3-dimethyl-1-propenyltrimethoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Aminopropoxy)-33-dimethyl-1-propenyltrimethoxysilane is a silane compound that features both an amino group and a trimethoxysilane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminopropoxy)-3.3-dimethyl-1-propenyltrimethoxysilane typically involves the reaction of 3,3-dimethyl-1-propenyltrimethoxysilane with 1-aminopropanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the economic viability of the production process. The product is typically purified through distillation or crystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Aminopropoxy)-3.3-dimethyl-1-propenyltrimethoxysilane undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The trimethoxysilane group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alcohols, amines, and thiols can react with the trimethoxysilane group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield oxides, while substitution reactions can produce a variety of silane derivatives.
Applications De Recherche Scientifique
3-(1-Aminopropoxy)-3.3-dimethyl-1-propenyltrimethoxysilane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a coupling agent in polymer chemistry.
Biology: The compound is utilized in the modification of biomolecules and in the development of biocompatible materials.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its ability to enhance adhesion and durability.
Mécanisme D'action
The mechanism of action of 3-(1-Aminopropoxy)-3.3-dimethyl-1-propenyltrimethoxysilane involves its interaction with various molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the trimethoxysilane group can undergo hydrolysis and condensation reactions to form siloxane bonds. These interactions and reactions contribute to the compound’s effectiveness in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1-Aminopropoxy)-3,3-dimethyl-1-propenyltriethoxysilane
- 3-(1-Aminopropoxy)-3,3-dimethyl-1-propenyltripropoxysilane
- 3-(1-Aminopropoxy)-3,3-dimethyl-1-propenyltributoxysilane
Uniqueness
3-(1-Aminopropoxy)-3.3-dimethyl-1-propenyltrimethoxysilane is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C11H25NO4Si |
|---|---|
Poids moléculaire |
263.41 g/mol |
Nom IUPAC |
3-[(E)-2-methyl-4-trimethoxysilylbut-3-en-2-yl]oxypropan-1-amine |
InChI |
InChI=1S/C11H25NO4Si/c1-11(2,16-9-6-8-12)7-10-17(13-3,14-4)15-5/h7,10H,6,8-9,12H2,1-5H3/b10-7+ |
Clé InChI |
BMVIHLQXGBMZNN-JXMROGBWSA-N |
SMILES |
CC(C)(C=C[Si](OC)(OC)OC)OCCCN |
SMILES isomérique |
CC(C)(/C=C/[Si](OC)(OC)OC)OCCCN |
SMILES canonique |
CC(C)(C=C[Si](OC)(OC)OC)OCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



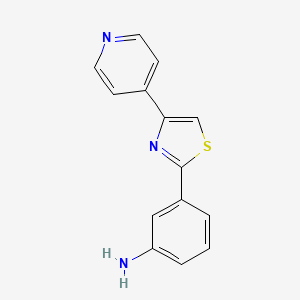

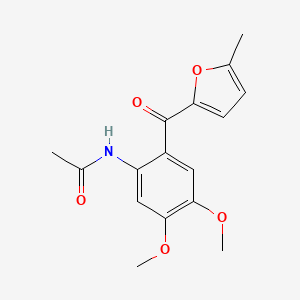
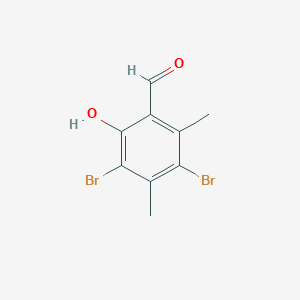
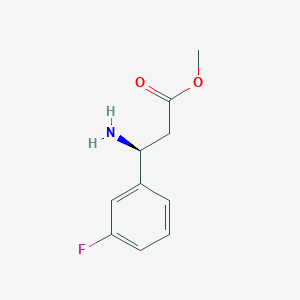



![4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic Acid](/img/structure/B1638716.png)




